8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione
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Overview
Description
8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione is a synthetic compound that belongs to the purine family This compound is characterized by the presence of a bromine atom at the 8th position, a 4-methoxyphenyl group at the 7th position, and a 2-oxoethyl group at the 7th position of the purine ring
Mechanism of Action
Target of Action
Related compounds have shown inhibitory activity towards camp-specific phosphodiesterase (pde4)
Mode of Action
If it acts similarly to related compounds, it may interact with its targets to inhibit their activity
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving cAMP-specific phosphodiesterase (PDE4)
Result of Action
If it acts similarly to related compounds, it may result in the inhibition of cAMP-specific phosphodiesterase (PDE4), potentially affecting cellular signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the bromination of 3-methylxanthine followed by the introduction of the 4-methoxyphenyl group through a Friedel-Crafts acylation reaction. The final step involves the addition of the 2-oxoethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione: Lacks the bromine atom at the 8th position.
8-Bromo-3-methylpurine-2,6-dione: Lacks the 4-methoxyphenyl and 2-oxoethyl groups.
7-[2-(4-Methoxyphenyl)-2-oxoethyl]-8-chloropurine-2,6-dione: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 8th position and the 4-methoxyphenyl group at the 7th position makes 8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
8-bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)8-3-5-9(24-2)6-4-8/h3-6H,7H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUQXWYLMPUXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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